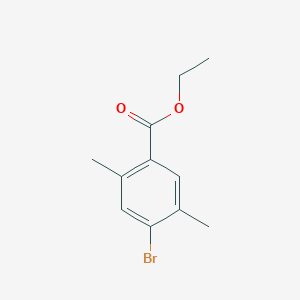

Ethyl 4-bromo-2,5-dimethylbenzoate

Vue d'ensemble

Description

Ethyl 4-bromo-2,5-dimethylbenzoate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and methyl groups, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2,5-dimethylbenzoate can be synthesized through the esterification of 4-bromo-2,5-dimethylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality and scalability.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

Substitution: Formation of substituted benzoates.

Reduction: Formation of 4-bromo-2,5-dimethylbenzyl alcohol.

Oxidation: Formation of 4-bromo-2,5-dimethylterephthalic acid.

Applications De Recherche Scientifique

Ethyl 4-bromo-2,5-dimethylbenzoate is utilized in various scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: As a precursor in the manufacture of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ethyl 4-bromo-2,5-dimethylbenzoate involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations that lead to the formation of desired products. The bromine and ester groups play crucial roles in its reactivity and interaction with other molecules.

Comparaison Avec Des Composés Similaires

- Ethyl 4-bromo-2,6-dimethylbenzoate

- Ethyl 2,4-dimethylbenzoate

- Ethyl 4-bromo-3,5-dimethylbenzoate

Comparison: Ethyl 4-bromo-2,5-dimethylbenzoate is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and applications in synthesis and research.

Activité Biologique

Ethyl 4-bromo-2,5-dimethylbenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its biological activity.

Chemical Structure

This compound features a bromine atom and two methyl groups on the benzene ring, which may influence its interaction with biological targets. The structure can be represented as follows:

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of brominated benzoates have shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cells. A notable study demonstrated that certain brominated derivatives could halt the cell cycle at the G2/M phase, leading to increased apoptosis markers in treated cells .

Table 1: Cytotoxic Effects of Brominated Benzoate Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | CCRF-CEM (leukemia) | 10 | Induction of apoptosis |

| 4-Bromo-2-methylbenzoate | MCF-7 (breast) | 15 | Cell cycle arrest |

| 4-Bromo-3-nitrobenzoate | A549 (lung) | 20 | Inhibition of DNA synthesis |

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Compounds in this category are known to scavenge free radicals and reduce oxidative stress, which is a contributing factor in many diseases, including cancer and neurodegenerative disorders. In vitro assays have shown that certain derivatives can significantly lower reactive oxygen species (ROS) levels in neuronal cell lines .

The biological activity of this compound may be attributed to several mechanisms:

- Apoptosis Induction : The compound appears to trigger intrinsic apoptotic pathways, which are characterized by mitochondrial membrane potential loss and activation of caspases.

- Cell Cycle Arrest : By interfering with specific cell cycle checkpoints, these compounds can prevent cancer cells from proliferating.

- Antioxidant Defense : The ability to enhance cellular antioxidant defenses may contribute to neuroprotective effects.

Study on Anticancer Effects

In a study published in Molecular Pharmacology, researchers investigated the effects of this compound on human leukemia cells. The results indicated that treatment with the compound led to a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation .

Neuroprotective Effects

A study focusing on neuroprotection reported that this compound reduced oxidative stress in SH-SY5Y neuronal cells. The compound enhanced the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Propriétés

IUPAC Name |

ethyl 4-bromo-2,5-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-4-14-11(13)9-5-8(3)10(12)6-7(9)2/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECJPYHIIQFNBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)C)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.